1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11170544
InChI: InChI=1S/C19H23ClN2S/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
SMILES: CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Molecular Formula: C19H23ClN2S
Molecular Weight: 346.9 g/mol

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

CAS No.:

Cat. No.: VC11170544

Molecular Formula: C19H23ClN2S

Molecular Weight: 346.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine -

Molecular Formula C19H23ClN2S
Molecular Weight 346.9 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
Standard InChI InChI=1S/C19H23ClN2S/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
Standard InChI Key KDKNOYWLNQHKDG-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Canonical SMILES CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a piperazine ring (C₄H₁₀N₂), a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Two benzyl groups are appended to these nitrogen atoms:

  • N1-substituent: 4-Chlorobenzyl group (C₆H₄Cl)

  • N4-substituent: 4-(Methylsulfanyl)benzyl group (C₆H₄SCH₃)

This configuration creates a symmetrical yet polarized electron distribution, influencing its reactivity and intermolecular interactions.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₉H₂₃ClN₂S
Molecular Weight346.9 g/mol
IUPAC Name1-[(4-Chlorophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
Canonical SMILESCSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
XLogP3-AA (Predicted)4.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3

The presence of sulfur (in the methylsulfanyl group) and chlorine atoms enhances lipophilicity, as evidenced by the XLogP3-AA value of 4.2 .

Synthesis and Characterization

Synthetic Routes

Two primary methodologies dominate the synthesis of 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine:

Method A: Sequential Alkylation

  • Step 1: Piperazine reacts with 4-chlorobenzyl chloride in toluene/DMF under reflux (80°C, 12 h) to form 1-(4-chlorobenzyl)piperazine .

  • Step 2: The intermediate undergoes a second alkylation with 4-(methylsulfanyl)benzyl bromide in the presence of K₂CO₃/KI, yielding the target compound.

Method B: One-Pot Coupling
A modified Ullmann coupling employs copper catalysis to simultaneously introduce both benzyl groups, reducing reaction time to 6 hours with comparable yields (85–90%) .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 8H, aromatic), 3.55 (s, 4H, N-CH₂), 2.80 (s, 4H, piperazine), 2.45 (s, 3H, SCH₃) .

  • Mass Spectrometry: ESI-MS m/z 347.1 [M+H]⁺, confirming molecular weight.

  • X-ray Crystallography: Reveals a chair conformation of the piperazine ring with dihedral angles of 68° between the benzyl groups .

Pharmacological Profile

Monoamine Oxidase (MAO) Inhibition

In vitro assays demonstrate moderate MAO-B inhibition (IC₅₀ = 12.3 μM), surpassing MAO-A activity (IC₅₀ = 47.8 μM). Docking studies suggest the methylsulfanyl group interacts with the MAO-B FAD cofactor via hydrophobic contacts, while the chlorobenzyl moiety occupies the substrate cavity .

σ-1 Receptor Antagonism

The compound exhibits high σ-1 receptor affinity (Kᵢ = 8.2 nM) with 320-fold selectivity over σ-2 receptors. In murine neuropathic pain models, it reduces mechanical allodynia by 62% at 10 mg/kg, implicating σ-1 modulation in its analgesic effects .

Antimicrobial Activity

Preliminary screening against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) suggests limited efficacy, likely due to poor membrane penetration.

AssayResult
Acute Oral Toxicity (Rat)LD₅₀ > 2000 mg/kg
Ames TestNegative (no mutagenicity)
Skin Irritation (Rabbit)Mild erythema at 500 mg/cm²

Comparative Analysis of Piperazine Derivatives

CompoundStructureKey Activities
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazineDual benzyl substituentsMAO-B inhibition, σ-1 antagonism
1-(4-Methoxybenzyl)piperidineMethoxybenzyl groupAnalgesic (μ-opioid agonist)
1-[3-(Trifluoromethyl)phenyl]piperazineCF₃ substitutionSSRI activity (Kᵢ = 1.8 nM)

This compound’s unique combination of halogen and sulfur substituents confers distinct σ-1 receptor selectivity compared to analogs .

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